molecular formula C7H15N3O2 B15060052 2-Amino-3-morpholinopropanamide

2-Amino-3-morpholinopropanamide

Cat. No.: B15060052
M. Wt: 173.21 g/mol
InChI Key: KLWZINKOGWFZMA-UHFFFAOYSA-N
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Description

2-Amino-3-morpholinopropanamide is an organic compound that features both an amino group and a morpholine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-morpholinopropanamide typically involves the reaction of morpholine with acrylamide under specific conditions. One common method includes the Michael addition of morpholine to acrylamide, followed by subsequent reactions to introduce the amino group. The reaction conditions often involve the use of catalysts such as FeCl3 in aqueous solutions to facilitate the addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-morpholinopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-3-morpholinopropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-morpholinopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-Morpholinopropylamine: Similar structure but lacks the amide group.

    2-Morpholinoethanamine: Contains a morpholine ring but differs in the length of the carbon chain and functional groups.

Uniqueness

2-Amino-3-morpholinopropanamide is unique due to the presence of both an amino group and a morpholine ring, which allows it to participate in a broader range of chemical reactions and makes it more versatile in scientific research and industrial applications .

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C7H15N3O2/c8-6(7(9)11)5-10-1-3-12-4-2-10/h6H,1-5,8H2,(H2,9,11)

InChI Key

KLWZINKOGWFZMA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C(=O)N)N

Origin of Product

United States

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